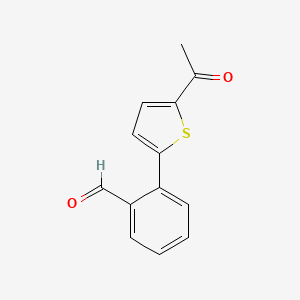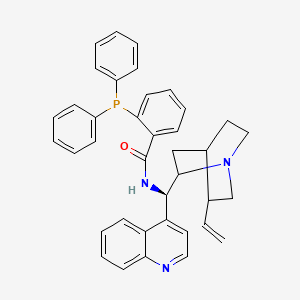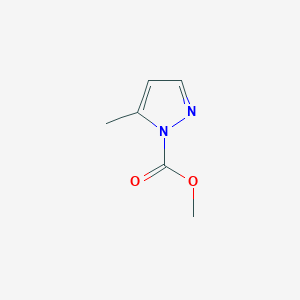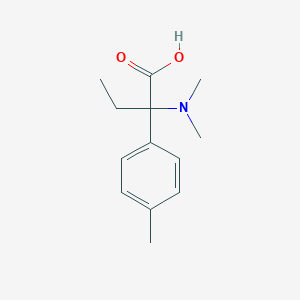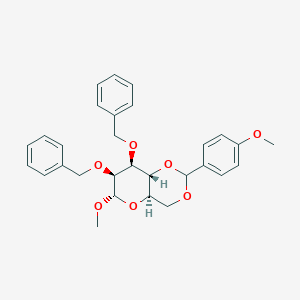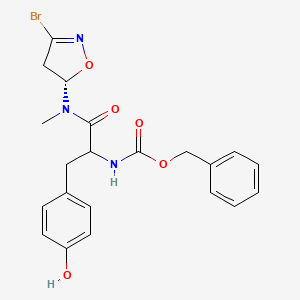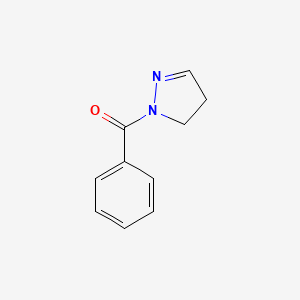
(4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone is a heterocyclic compound that features a pyrazole ring fused with a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone typically involves the cyclization of chalcones with hydrazine derivatives. One common method is the Claisen–Schmidt-type aldol-crotonic condensation of 3-acetyl-5-nitropyridine derivatives with various aromatic aldehydes, followed by cyclization with hydrazine hydrate in acetic acid . This method yields the corresponding N-acetyl derivatives of 4,5-dihydro-1H-pyrazole.
Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but the general approach involves large-scale synthesis using similar cyclization reactions under controlled conditions to ensure high yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its corresponding reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the phenyl ring or the pyrazole ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Halogenating agents, nucleophiles, and electrophiles are commonly employed in substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or ketone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
Chemistry: (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone is used as a building block in organic synthesis, particularly in the formation of more complex heterocyclic compounds .
Biology: The compound exhibits various biological activities, including antibacterial, antioxidant, and anti-inflammatory properties . It is also studied for its potential use in developing new pharmaceuticals.
Medicine: In medicinal chemistry, this compound derivatives are explored for their potential therapeutic effects, such as analgesic and antimicrobial activities .
Industry: The compound’s luminescent properties make it useful in material science, particularly in the development of fluorescent probes and dyes .
Mechanism of Action
The mechanism of action of (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity is attributed to its ability to inhibit bacterial enzymes and disrupt cell wall synthesis . The compound’s anti-inflammatory effects are linked to its inhibition of pro-inflammatory cytokines and enzymes .
Comparison with Similar Compounds
Imidazole derivatives: These compounds share similar heterocyclic structures and exhibit comparable biological activities.
Pyrazole derivatives: Compounds such as 1,3,5-trisubstituted-4,5-dihydro-1H-pyrazole have similar chemical properties and applications.
Uniqueness: (4,5-Dihydro-1H-pyrazol-1-yl)(phenyl)methanone is unique due to its specific combination of a pyrazole ring and a phenyl group, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a compound of significant interest.
Properties
Molecular Formula |
C10H10N2O |
|---|---|
Molecular Weight |
174.20 g/mol |
IUPAC Name |
3,4-dihydropyrazol-2-yl(phenyl)methanone |
InChI |
InChI=1S/C10H10N2O/c13-10(12-8-4-7-11-12)9-5-2-1-3-6-9/h1-3,5-7H,4,8H2 |
InChI Key |
WTCDGNWGMUZNME-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(N=C1)C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


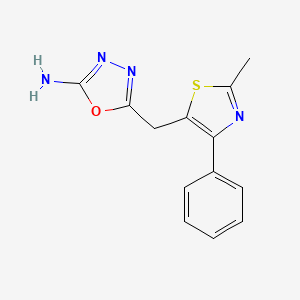
![Methyl 2',3',4',5',6'-pentafluoro[1,1'-biphenyl]-4-carboxylate](/img/structure/B12856945.png)
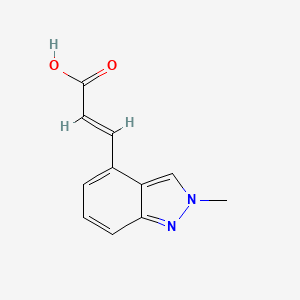
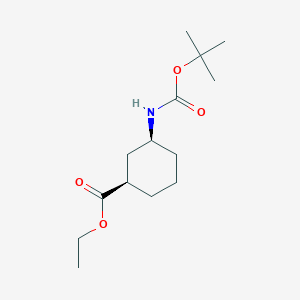
![2-Aminopyrrolo[3,4-d]imidazol-4(1H)-one](/img/structure/B12856962.png)
